1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 951973-11-8
VCID: VC6981138
InChI: InChI=1S/C18H19N3O4S/c22-16(20-18-19-7-10-26-18)12-5-8-21(9-6-12)17(23)15-11-24-13-3-1-2-4-14(13)25-15/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,22)
SMILES: C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43

1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 951973-11-8

Cat. No.: VC6981138

Molecular Formula: C18H19N3O4S

Molecular Weight: 373.43

* For research use only. Not for human or veterinary use.

1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide - 951973-11-8

Specification

CAS No. 951973-11-8
Molecular Formula C18H19N3O4S
Molecular Weight 373.43
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H19N3O4S/c22-16(20-18-19-7-10-26-18)12-5-8-21(9-6-12)17(23)15-11-24-13-3-1-2-4-14(13)25-15/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,22)
Standard InChI Key ONKYAEHOWHFPMZ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3

Introduction

Structural Elucidation and Nomenclature

Core Molecular Architecture

The compound features three distinct pharmacophoric units:

  • A 2,3-dihydrobenzo[b] dioxine moiety, a bicyclic ether system fused to a benzene ring.

  • A piperidine-4-carboxamide group, providing conformational rigidity and hydrogen-bonding capacity.

  • A thiazol-2-yl substituent, a five-membered aromatic ring containing sulfur and nitrogen.

The IUPAC name, 1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, systematically describes the connectivity: the benzodioxine carbonyl links to the piperidine nitrogen, while the carboxamide bridges the piperidine and thiazole groups.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC18H19N3O4S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight373.43 g/mol
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3\text{C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3}
InChIKeyONKYAEHOWHFPMZ-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three primary fragments:

  • 2,3-Dihydrobenzo[b] dioxine-2-carboxylic acid: Prepared via cyclization of catechol derivatives with α-haloesters.

  • Piperidine-4-carboxylic acid: Derived from commercially available isonipecotic acid.

  • 2-Aminothiazole: Synthesized via the Hantzsch thiazole synthesis .

Stepwise Assembly

  • Coupling of Benzodioxine and Piperidine: The benzodioxine carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and coupled to piperidine-4-carboxylic acid .

  • Amidation with Thiazole: The resulting piperidine carbonyl chloride reacts with 2-aminothiazole under Schotten-Baumann conditions .

Scheme 1: Representative Synthesis

  • Activation of 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid with EDC/HOBt.

  • Amide bond formation with piperidine-4-carboxylic acid.

  • Chlorination of the terminal carboxyl group using thionyl chloride.

  • Nucleophilic acyl substitution with 2-aminothiazole .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

While experimental solubility data remain undisclosed, computational predictions suggest moderate lipophilicity (logP2.5\log P \approx 2.5), favoring membrane permeability . The presence of polar carboxamide and ether groups may enhance aqueous solubility relative to purely aromatic scaffolds.

Stability Profile

  • pH Stability: The benzodioxine ether is resistant to hydrolysis under physiological pH.

  • Thermal Stability: Decomposition occurs above 250°C, as inferred from analogous compounds .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the benzodioxine protons at δ 4.2–4.5 ppm (methyleneoxy) and thiazole protons at δ 7.2–7.5 ppm .

  • Mass Spectrometry: High-resolution ESI-MS exhibits a molecular ion peak at m/zm/z 373.43 [M+H]+^+.

Biological Activity and Mechanistic Insights

Target Prediction

Docking studies suggest affinity for cyclin-dependent kinases (CDKs), particularly CDK9, due to the thiazole’s capacity to coordinate ATP-binding site residues . The benzodioxine moiety may enhance selectivity over kinase isoforms through hydrophobic interactions .

Research Applications and Future Directions

Medicinal Chemistry

  • Kinase Inhibitor Development: Rational design of isoform-selective CDK inhibitors.

  • Dual-Target Agents: Hybrid molecules combining HDAC and kinase inhibitory motifs .

Chemical Biology

  • Photoaffinity Probes: Incorporation of azide/alkyne handles for target identification via click chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator